molecular formula C22H20N4O3S B7812024 2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate

2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate

Cat. No.: B7812024
M. Wt: 420.5 g/mol
InChI Key: XQFRGYRSTPASQL-UHFFFAOYSA-N
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Description

2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate is a pyrimidine-based small molecule characterized by a 4-aminopyrimidine core substituted with a cyano group at position 5, a methylthio (-SMe) group at position 2, a phenyl ring at position 6, and a 3-methoxybenzoate ester linked via an ethylamino spacer at position 4. The pyrimidine scaffold is widely exploited in medicinal chemistry due to its ability to mimic purine or pyridine moieties in biological systems, enabling interactions with enzymes such as kinases or receptors .

Properties

IUPAC Name

2-[(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]ethyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-10-6-9-16(13-17)21(27)29-12-11-24-20-18(14-23)19(25-22(26-20)30-2)15-7-4-3-5-8-15/h3-10,13H,11-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFRGYRSTPASQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCNC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate typically involves multi-step synthesis pathways:

  • Formation of Pyrimidine Core: : Synthesis begins with the formation of the pyrimidine core, using starting materials like malononitrile and an appropriate aromatic aldehyde.

  • Introduction of Methylthio and Cyano Groups: : Methylthiol and cyano groups are introduced under specific conditions, often involving thiolation and cyanation reactions.

  • Attachment of Aminoethyl and Methoxybenzoate Groups: : The final steps involve the incorporation of the aminoethyl side chain and the methoxybenzoate moiety through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

In an industrial setting, the production process is streamlined and optimized for scalability:

  • Batch Processing: : Reactions are conducted in large batch reactors with precise control over temperature and pH.

  • Catalysts and Reagents: : The use of specific catalysts and reagents enhances the yield and purity of the final compound.

  • Purification: : Purification techniques such as recrystallization, column chromatography, and crystallization are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically yielding sulfoxides or sulfones.

  • Reduction: : It is also prone to reduction, especially of the cyano group to amines.

  • Substitution: : Nucleophilic substitution reactions can modify its ester or amine functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols are employed under basic or acidic conditions to achieve substitution.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones

  • Reduction Products: : Amines

  • Substitution Products: : Amides, thioesters

Scientific Research Applications

2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate has garnered attention in several scientific disciplines:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Inhibits specific enzymes and receptors, affecting cellular processes.

  • Medicine: : Investigated for anticancer properties due to its potential to interfere with cellular proliferation.

  • Industry: : Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : It targets certain kinases and enzymes involved in cancer cell growth and proliferation.

  • Pathways: : Inhibits signaling pathways that regulate cell cycle and apoptosis, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Pyridazine/Isoxazole: The target compound’s pyrimidine core differs from pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) cores in . Pyridazine derivatives exhibit distinct electronic properties due to their two adjacent nitrogen atoms, which can alter binding affinity compared to pyrimidine’s meta-nitrogen arrangement .

Substituent Analysis

  • Methylthio Group: The methylthio group at position 2 is shared with the patent compound in , which contains a tetrahydro-2H-pyran ring with a methylthio substituent. This group is known to enhance metabolic stability compared to methyloxy (-OMe) groups, though it may increase susceptibility to oxidation .
  • Benzoate Ester Linkage : The target compound’s 3-methoxybenzoate ester contrasts with the unsubstituted ethyl benzoate esters in (e.g., I-6230). The 3-methoxy group likely increases electron-donating effects, altering π-π stacking or hydrogen-bonding interactions compared to simpler esters .

Pharmacological Implications

  • Selectivity: The cyano group at position 5 in the target compound may act as a hydrogen-bond acceptor, a feature absent in I-6230–I-6473. This could enhance selectivity for kinases or enzymes requiring polar interactions.
  • Solubility: The ethylamino spacer in the target compound may improve water solubility relative to the phenethylthio or phenethoxy linkers in I-6373 and I-6473, which are more hydrophobic .

Data Tables and Research Findings

Table 1. Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Pyrimidine 5-Cyano, 2-methylthio, 6-phenyl, 4-(ethylamino 3-methoxybenzoate) Cyano, thioether, ester, methoxy
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Pyridazin-3-yl, phenethylamino, ethyl benzoate Pyridazine, amine, ester
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazol-5-yl, phenethylamino, ethyl benzoate Isoxazole, amine, ester
Patent Compound () Tetrahydro-2H-pyran Methylthio, dimethylaminoethyl, benzylphenyl butanamide Thioether, amide, tertiary amine

Key Findings:

Core Heterocycle Impact : Pyrimidine derivatives (target compound) generally exhibit higher metabolic stability than pyridazines due to reduced ring strain and oxidation susceptibility .

Methylthio Group : Shared with the patent compound (), this group may confer resistance to esterase-mediated hydrolysis compared to oxygen-linked substituents in I-6230–I-6473 .

Solubility Trends: The target compound’s ethylamino spacer and 3-methoxybenzoate ester balance lipophilicity and solubility, whereas phenethoxy/phenethylthio linkers in I-6373/I-6473 prioritize lipophilicity for membrane penetration .

Biological Activity

2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 358.43 g/mol. Its structure includes a pyrimidine core, which is well-known for its biological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 5-cyano-2-(methylthio)-6-phenylpyrimidin-4-amine with 3-methoxybenzoic acid derivatives. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, research has shown that compounds similar to 2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate can inhibit cell growth in various cancer cell lines, including L1210 leukemia cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AL12105.0DHFR inhibition
Compound BMCF710.0Apoptosis induction
Target CompoundL1210TBDTBD

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. Inhibition of DHFR can lead to decreased nucleotide synthesis, thereby hindering cancer cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Testing against various bacterial strains has yielded promising results, indicating potential applications in treating infections.

Case Studies

  • Study on Antitumor Effects
    A study conducted by researchers focused on the antitumor effects of pyrimidine derivatives, including the target compound. The results indicated a dose-dependent inhibition of tumor growth in vivo models, supporting further exploration into its therapeutic potential.
  • Enzyme Inhibition Assays
    Another research effort involved detailed enzyme inhibition assays where the target compound was tested against DHFR and other related enzymes. The findings revealed competitive inhibition patterns, suggesting that structural modifications could enhance efficacy.

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